Product packaging for poneratoxin(Cat. No.:CAS No. 137084-94-7)

poneratoxin

Cat. No.: B1178479
CAS No.: 137084-94-7
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Description

Poneratoxin is a 25-amino acid, paralyzing neurotoxic peptide isolated from the venom of the bullet ant, Paraponera clavata citation:2 . As a modulator of voltage-gated sodium (NaV) channels, it is a valuable tool for neuroscientific research. Its primary mechanism of action involves binding to NaV channels, which lowers the voltage threshold for activation and potently inhibits channel inactivation citation:6 . This action results in prolonged action potentials, repetitive firing, and hyperexcitability in neuronal cells, ultimately blocking synaptic transmission in the central nervous system citation:2 citation:5 . Research applications for this compound are extensive. It exhibits high potency and selectivity for specific NaV channel subtypes, with an EC50 of 97 nM for NaV1.6 and 2.3 µM for NaV1.7, and also shows activity on NaV1.2 and NaV1.3 subtypes citation:3 citation:4 . This makes it an essential compound for pain research and for investigating channelopathies linked to these subtypes. Recent studies also highlight its utility as a tool to investigate the relationship between sodium channel hypersensitivity and impaired nerve cell function, including mechanisms underlying cellular senescence and neurodegenerative disease pathways citation:3 . Furthermore, its ability to induce immediate and long-lasting nocifensive behaviors in murine models solidifies its relevance in vivo citation:4 . The product is supplied as a synthetic, >95% pure lyophilized powder. It is C-terminally amidated, a modification critical for its full biological activity citation:8 . This peptide is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

137084-94-7

Molecular Formula

C6H11N3S

Synonyms

poneratoxin

Origin of Product

United States

Molecular Structure and Conformation of Poneratoxin

Primary Structural Characteristics

Peptide Length and Residue Composition

Poneratoxin is a relatively small peptide, composed of 25 amino acid residues. researchgate.netnih.govresearchgate.net Its amino acid sequence is Phe-Leu-Pro-Leu-Leu-Ile-Leu-Gly-Ser-Leu-Leu-Met-Thr-Pro-Pro-Val-Ile-Gln-Ala-Ile-His-Asp-Ala-Gln-Arg-NH2. medchemexpress.com The peptide has an average molecular mass of 2757.330 g/mol . t3db.ca The specific sequence and arrangement of these amino acids are critical for the peptide's structure and function.

PropertyValue
Peptide Length25 amino acids researchgate.netnih.govresearchgate.net
Amino Acid SequenceFLPLLILGSLLMTPPVIQAIHDAQR wikipedia.orgwikiwand.com
Molecular Mass2757.330 g/mol t3db.ca

Absence of Disulfide Bonds

A notable feature of this compound is the absence of disulfide bonds. researchgate.net Unlike many other venom peptides that are stabilized by a network of cysteine cross-links, this compound's three-dimensional structure is maintained by non-covalent interactions. This lack of disulfide bridges may contribute to its conformational flexibility, allowing it to adopt its active conformation upon interacting with the cell membrane. wikipedia.org

Secondary Structural Motifs

The linear sequence of amino acids in this compound folds into distinct secondary structural elements, primarily alpha-helices and beta-turns, which together form a characteristic motif. wikipedia.orgwikiwand.com

Identification of Alpha-Helices

This compound contains two alpha-helical regions. researchgate.netwikipedia.orgwikiwand.com The N-terminal alpha-helix encompasses residues 3-9 (PLLILGS), while the C-terminal alpha-helix is formed by residues 17-24 (IQAIHDAQ). wikipedia.orgproteinensemble.org The N-terminal helix is described as apolar, which is thought to anchor the peptide to the cell membrane. wikipedia.org In contrast, the C-terminal helix is amphipathic, meaning it has both hydrophobic and hydrophilic faces, which facilitates its insertion into the plasma membrane. wikipedia.org

Characterization of Beta-Turns

Connecting the two alpha-helices is a well-defined beta-turn. wikipedia.orgwikiwand.com This turn region is located at residues 11-16 (LMTPPV). wikipedia.orgproteinensemble.org The presence of proline residues in this turn is significant, as they are known to induce bends in peptide chains, facilitating the formation of such turns.

Helix-Turn-Helix Conformation

The arrangement of the two alpha-helices and the intervening beta-turn results in a distinct helix-turn-helix motif. wikipedia.orgwikiwand.com This conformation gives the peptide a V-shape. researchgate.netrcsb.orgwikipedia.org This structural motif is crucial for the biological activity of this compound, as it allows the peptide to span the cell membrane and interact with its target, the voltage-gated sodium channels. wikipedia.org The structure transitions from a random coil to this organized helix-turn-helix conformation when it comes into contact with a lipid bilayer environment. wikipedia.org

Secondary StructureResidue PositionSequence
N-terminal Alpha-Helix3-9PLLILGS wikipedia.orgproteinensemble.org
Beta-Turn11-16LMTPPV wikipedia.orgproteinensemble.org
C-terminal Alpha-Helix17-24IQAIHDAQ wikipedia.orgproteinensemble.org

Tertiary Structural Organization

The tertiary structure of this compound is characterized by a helix-turn-helix motif. wikipedia.org This arrangement consists of two α-helices connected by a β-turn, giving the peptide a notable three-dimensional shape. wikipedia.orgresearchgate.net

The two α-helices that form the arms of the "V" have distinct properties. The N-terminal helix (residues 3-9) is apolar and uncharged, featuring a central hydrophobic core with hydrophilic residues at its ends. wikipedia.orgwikiwand.com This structure is analogous to a transmembrane signal peptide, implying it anchors to the membrane by embedding its hydrophobic core within the lipid bilayer. wikipedia.orgwikiwand.com Conversely, the C-terminal helix (residues 17-24) is amphipathic, with one face presenting polar and charged residues and the other displaying non-polar residues. wikiwand.com This amphipathic nature is thought to drive the insertion of this part of the peptide into the plasma membrane. wikiwand.com

While having a defined V-shaped structure, this compound also exhibits a degree of conformational flexibility. researchgate.net This is evident from the analysis of its mean structure, where the radius of the tube representing the Cα backbone is proportional to the local structural deviations. researchgate.net The helical regions show less flexibility, whereas the loop region connecting them displays more dynamic behavior. researchgate.net

The structure of this compound shifts from a random coil to the more structured helix-turn-helix motif upon introduction to a lipid bilayer environment. wikipedia.orgwikiwand.com This induced conformational change highlights the importance of the membrane environment in dictating the final, active conformation of the toxin. wikipedia.orgwikiwand.com This flexibility allows the peptide to adapt to the transition from the aqueous environment of the venom reservoir to the lipid environment of the target cell membrane.

Analysis of Hydrophobic Core Interactions

Methodologies for Structural Elucidation

The determination of this compound's complex three-dimensional structure has been made possible through the application of sophisticated analytical techniques.

Mass spectrometry has been a valuable tool in the study of this compound. For instance, mass spectrometry analysis revealed that a recombinant form of this compound possessed an N-terminal 21-residue extension, which may enhance its stability. researchgate.netproteopedia.orgrcsb.org More advanced techniques, such as those that fuse high-resolution tandem mass spectrometry (MS-MS) with ion mobility spectrometry (HDMSE), have been instrumental in elucidating the primary structural characteristics of venom peptides. researchgate.net Techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry have been used to purify and identify this compound from crude venom. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary technique used to solve the three-dimensional solution structure of synthetic this compound. researchgate.netresearchgate.netunesp.br The structure was determined based on numerous experimentally derived distance restraints. researchgate.net

The NMR-derived structure confirmed the presence of two helical regions, identified as residues 3-9 (PLLILGS) and 17-24 (IQAIHDAQ), connected by a turn formed by residues 10-16 (LLMTPPV). researchgate.net These studies were typically conducted in an environment that mimics a lipid bilayer, such as a solution containing trifluoroethanol (TFE), to promote the formation of a stable secondary structure. researchgate.net Two-dimensional homonuclear NMR spectroscopy is a key method used for determining the structure of such peptides. uq.edu.au

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy has been a pivotal technique in characterizing the secondary structure of this compound, particularly its synthetic form. nih.gov This method measures the differential absorption of left and right-handed circularly polarized light, providing insight into the helical, sheet, and random coil content of a peptide.

Studies have shown that the conformation of this compound is highly dependent on its environment. wikipedia.org In aqueous solutions, the peptide largely exists in a random coil state. However, upon introduction to a membrane-mimicking environment, such as in the presence of lipid bilayers or solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and sodium dodecyl sulfate (B86663) (SDS), it undergoes a significant conformational change. wikipedia.orgresearchgate.net This transition results in the formation of a well-defined helix-turn-helix motif. wikipedia.org

Experimental analyses were conducted using an AVIV 202 spectropolarimeter, with spectra collected in the 185–270 nm wavelength range. researchgate.net The findings from these CD measurements were instrumental in confirming the V-shaped structure of this compound, which consists of two alpha-helices joined by a beta-turn, a conformation adopted in environments that imitate a lipid bilayer. nih.govresearchgate.net The transition to this structured form within a lipid environment is a critical aspect of its mechanism, facilitating its interaction with cell membranes. wikipedia.org

Table 1: Environmental Influence on this compound Secondary Structure

Environment Predominant Conformation Reference
Aqueous Solution Random Coil wikipedia.org
Lipid Bilayer Mimic (e.g., TFE, SDS) Helix-turn-helix wikipedia.orgresearchgate.net

The molar ellipticity of synthetic this compound has been observed to change as a function of both SDS and TFE concentrations, indicating a direct relationship between the solvent environment and the degree of helical structure formation. researchgate.net For instance, one study initiated measurements with a stock solution of this compound in 1% aqueous TFE and observed structural changes as the concentrations of SDS or TFE were increased. researchgate.net

Computational Modeling and Simulation

Computational modeling and simulation have provided a granular view of the three-dimensional structure of this compound, complementing the data obtained from spectroscopic methods like NMR and CD. researchgate.netresearchgate.net These models have been crucial in visualizing the peptide's V-shaped conformation and understanding the interactions that stabilize this structure. nih.govresearchgate.net

Molecular dynamics (MD) simulations, utilizing force fields such as the Surface Property fItting Coarse grAined (SPICA) force field, have been employed to study the peptide's behavior and its interaction with membranes. researchgate.net These simulations provide insights into the hydrophobic potential on the peptide's surface, highlighting the amphipathic nature of the C-terminal helix and the apolar character of the N-terminal helix, which are critical for membrane insertion and anchoring. wikipedia.orgresearchgate.net

Table 2: Structural Details of this compound from Computational Models

Structural Feature Description Residues Involved Reference
N-terminal α-helix Apolar helix 3-9 (PLLILGS) wikipedia.orgresearchgate.netproteinensemble.org
Beta-turn Connects the two helices 11-16 (LMTPPV) wikipedia.orgproteinensemble.org
C-terminal α-helix Amphipathic helix 17-24 (IQAIHDAQ) wikipedia.orgresearchgate.netproteinensemble.org
Stabilizing Hydrophobic Core Long-range hydrophobic interactions Ile6, Leu10, Pro15, Leu17, Gln18 researchgate.net

Biosynthesis and Post Translational Processing of Poneratoxin

Identification of Poneratoxin Precursor Proteins

Recent transcriptomic and proteomic analyses of P. clavata venom glands have been instrumental in identifying the protein precursor of this compound. mdpi.com These studies have revealed that this compound is initially synthesized as a larger precursor protein, which includes a signal peptide and a propeptide region in addition to the sequence of the mature toxin. mdpi.com The identification of this precursor provides critical insights into the initial stages of this compound production.

Analysis of Signal Peptide and Propeptide Processing

The processing of the this compound precursor involves the cleavage of both a signal peptide and a propeptide. The signal peptide is typically located at the N-terminus of the precursor protein and is essential for directing the nascent peptide into the secretory pathway, where it will be processed and stored in the venom gland. mdpi.com Bioinformatic tools, such as the SignalP server, have been used to predict the signal peptide cleavage site in this compound precursors. mdpi.com

Following the removal of the signal peptide, the propeptide region is cleaved to release the mature this compound peptide. While signal peptide cleavage sites can often be predicted computationally, the prediction of propeptide cleavage sites in ant venom peptides is more challenging due to the lack of dedicated predictors. mdpi.com Therefore, the identification of propeptide cleavage is often reliant on proteomic data that confirms the N-terminus of the mature peptide. mdpi.com The presence of a propeptide suggests a role in proper folding, stability, or regulation of the toxin before it reaches its active form.

Characterization of Naturally Occurring this compound Analogs and Isoforms

Studies have revealed the existence of naturally occurring this compound analogs and isoforms in the venom of Paraponera clavata collected from different geographical locations. nih.gov These variations highlight the natural diversity of this compound and suggest potential differences in their biological activities.

One notable naturally occurring isoform is a glycyl pro-peptide form of this compound, often referred to as glycyl-PoTx. nih.govuts.edu.au This form is presumed to be a precursor of the mature this compound and contains an additional glycine (B1666218) residue at the C-terminus compared to the standard 25-residue this compound. uts.edu.au Glycyl-PoTx lacks the C-terminal amidation that is present in the mature this compound. nih.gov Interestingly, studies have shown that glycyl-PoTx exhibits similar potency and efficacy to the standard amidated this compound on voltage-gated sodium channels like Nav1.7. nih.gov This suggests that while amidation is a common post-translational modification in many peptides and can influence activity, its absence in the glycyl pro-peptide form does not significantly impair its function on this particular channel.

In addition to glycyl pro-peptide forms, amino acid substitution analogs of this compound have also been identified. nih.gov These analogs result from variations in the amino acid sequence of the mature peptide. Two such analogs discovered include an A23E substitution analog and a D22N; A23V substitutions analog. nih.gov These substitutions occur at specific positions within the 25-residue sequence of this compound.

Research has demonstrated that these amino acid substitutions can significantly impact the potency of the toxin. For instance, the A23E substitution analog, which involves a change from Alanine (B10760859) (A) to Glutamic acid (E) at position 23, results in a decrease in both C-terminal net positive charge and hydrophobicity. nih.gov This substitution led to an eight-fold reduction in potency compared to the original this compound. nih.gov Conversely, the D22N; A23V analog, with substitutions of Aspartic acid (D) to Asparagine (N) at position 22 and Alanine (A) to Valine (V) at position 23, showed an increase in both C-terminal net positive charge and hydrophobicity. nih.gov This analog exhibited a nearly five-fold increase in potency compared to the original this compound. nih.gov These findings highlight the critical role of specific amino acid residues and the C-terminal region in determining this compound's activity.

Here is a table summarizing the naturally occurring this compound analogs and their observed effects on potency:

Analog/IsoformDescriptionEffect on Potency (compared to standard PoTx on Nav1.7)Source(s)
Glycyl-PoTx26 residues, lacks C-terminal amidationSimilar potency and efficacy nih.gov
A23E Substitution AnalogAlanine at position 23 replaced by Glutamic acidEight-fold reduction in potency nih.gov
D22N; A23V Substitution AnalogAspartic acid at position 22 replaced by Asparagine; Alanine at position 23 replaced by ValineNearly five-fold increase in potency nih.gov

Glycyl Pro-peptide Forms

Enzymatic Modifications and Their Biological Implications

The processing of the this compound precursor into its mature, active form involves enzymatic modifications. The cleavage of the signal peptide and propeptide are proteolytic events catalyzed by specific enzymes within the venom gland's secretory pathway. While the specific enzymes responsible for these cleavages in P. clavata have not been fully characterized, similar processing in other venom peptides involves proprotein convertases and other peptidases.

Another significant enzymatic modification observed in mature this compound is C-terminal amidation. The standard 25-residue this compound is amidated at its C-terminus. nih.govnovoprolabs.com This modification is common in many bioactive peptides and can influence their stability, receptor binding, and biological activity. The presence of a glycyl pro-peptide form (glycyl-PoTx) that lacks this amidation but retains biological activity on Nav1.7 suggests that while amidation is a feature of the mature toxin, it may not be strictly essential for activity on all targets or that the extra glycine in the pro-peptide form fulfills a similar functional role in that context. nih.gov

The acidic conditions within the ant venom reservoir are thought to keep this compound in an inactive state. wikipedia.org Upon injection into prey or a vertebrate, the change from the acidic environment of the venom reservoir to a more basic environment at the target site, combined with binding to the cell membrane, is proposed to induce a conformational change in this compound, leading to its activation. wikipedia.org This pH-dependent activation mechanism, potentially facilitated by the peptide's amphipathic nature and interaction with the lipid bilayer, represents a crucial step in the toxin's biological function. wikipedia.org

While detailed enzymatic pathways for all this compound modifications are still under investigation, the identified processing steps and the existence of different isoforms underscore the sophisticated molecular machinery involved in producing this potent neurotoxin. Understanding these enzymatic events and their impact on the final peptide structure and activity is vital for both toxicological studies and the potential development of this compound-based applications.

Molecular and Cellular Mechanism of Action of Poneratoxin

Interaction with Voltage-Gated Sodium (NaV) Channels

Poneratoxin acts as a modulator of NaV channels, influencing their behavior in a voltage-dependent manner. nih.govresearchgate.netmedchemexpress.commdpi.comwikipedia.org This modulation involves binding to the channel protein and allosterically affecting its gating machinery. nih.govmdpi.comiiab.me

Allosteric Modulation of NaV Channel Gating

Studies suggest that this compound allosterically modulates NaV channel gating. nih.govmdpi.comiiab.me This means that this compound binds to a site on the channel distinct from the ion pore, and this binding event influences the conformational changes associated with channel opening and closing. The precise binding site of this compound is not fully established, but its effects on gating suggest an interaction that impacts the voltage-sensing domains or their coupling to the pore domain. nih.govresearchgate.netmdpi.com

Effects on Channel Activation Kinetics

This compound has been shown to affect the activation kinetics of NaV channels. It can induce a slow activation of ion currents, particularly in response to small depolarization steps. researchgate.netmdpi.commedchemexpress.comresearchgate.net This contrasts with the typically rapid activation of NaV channels, contributing to the prolonged electrical activity observed in the presence of the toxin. researchgate.netmdpi.commedchemexpress.com

Impairment of Channel Inactivation Processes

A hallmark of this compound's action is its ability to impair or block the inactivation of NaV channels. nih.govresearchgate.netmdpi.comiiab.memedchemexpress.comresearchgate.netnih.gov Normally, NaV channels rapidly inactivate after opening, which is crucial for repolarization and the termination of the action potential. This compound interferes with this process, causing channels to remain open for extended periods. wikipedia.orgnih.govuniprot.org This slowed or blocked inactivation leads to a persistent influx of sodium ions. researchgate.netmdpi.commedchemexpress.com

Induction of Sustained or Slowly Activating Currents

The combined effects of altered activation and impaired inactivation result in the induction of sustained or slowly activating sodium currents. researchgate.netmdpi.commedchemexpress.com These currents are characterized by their prolonged duration compared to the transient currents mediated by unmodified NaV channels. nih.govresearchgate.netmedchemexpress.comresearchgate.net This sustained inward current contributes to membrane depolarization and repetitive firing of neurons. wikipedia.orgnovoprolabs.com

Subtype Specificity and Selectivity (e.g., NaV1.7, NaV1.6)

This compound exhibits subtype specificity, preferentially modulating certain NaV channel isoforms. It has been reported to modulate mammalian voltage-gated sodium channel subtypes NaV1.7 and NaV1.6. researchgate.netmedchemexpress.comresearchgate.netuniprot.orgmedchemexpress.com Studies have indicated that this compound can be more potent on some subtypes than others. For instance, it has been reported to have a much more potent activity on human NaV1.6 compared to human NaV1.7. uniprot.org

Table 1: this compound Potency on Human NaV Subtypes

NaV SubtypeEC50 (nM)Reference
NaV1.697 medchemexpress.commedchemexpress.comuniprot.orgmedchemexpress.com
NaV1.72300 (2.3 µM) medchemexpress.commedchemexpress.comuniprot.orgmedchemexpress.com

This differential activity suggests that this compound's effects can vary depending on the specific NaV channels expressed in a given tissue or cell type.

Voltage-Dependent Modulation Characteristics

This compound's modulation of NaV channels is voltage-dependent. researchgate.netmdpi.comwikipedia.org Its effects, such as the shift in the voltage dependence of activation towards more hyperpolarized potentials and the induction of persistent currents, occur in a manner that is influenced by the membrane potential. nih.govresearchgate.net This voltage dependence is a key characteristic of how this compound interacts with and modifies the function of NaV channels.

Proposed Models of NaV Channel Gating Interconversion

Research suggests that this compound may induce an interconversion between different gating modes of NaV channels. researchgate.netnih.govdoi.orgnih.govresearchgate.net This proposed mechanism involves a shift from a fast conducting state to a slow conducting state of the NaV channel. researchgate.netnih.govdoi.orgnih.govresearchgate.net This interconversion is thought to be responsible for the slowly developing inward sodium current observed in the presence of this compound, which activates at hyperpolarizing potentials. researchgate.netnih.govnih.govresearchgate.net Studies on frog skeletal muscle fibers exposed to this compound revealed that the toxin decreases the peak sodium current while simultaneously inducing a slow sodium current that activates at very negative potentials and inactivates very slowly. nih.gov Both the fast and slow components of the sodium current are sensitive to tetrodotoxin (B1210768) (TTX), indicating they are mediated by sodium channels. nih.gov The voltage dependence of the slow sodium conductance is approximately 40 mV more negative than that of the fast conductance. nih.gov These findings support the hypothesis that this compound affects all sodium channels, potentially inducing an interconversion between a fast and a slow operating mode. nih.gov

Impact on Neuronal Excitability and Action Potential Dynamics

This compound significantly impacts neuronal excitability by altering the dynamics of action potentials. nih.govlukasiewicz.gov.pl Its primary effect on NaV channels leads to a disruption of the normal repolarization process. novoprolabs.comwikipedia.orgwikiwand.comphdish.com

Prolongation of Action Potentials

A key effect of this compound is the prolongation of action potentials. nih.govresearchgate.netwikipedia.orgnih.govnih.govwikiwand.commdpi.com This occurs because the toxin prevents or significantly slows the inactivation of voltage-gated sodium channels. novoprolabs.comwikipedia.orgwikiwand.comphdish.com The sustained influx of sodium ions through the modified channels maintains the depolarization of the membrane, extending the duration of the action potential. wikipedia.orgwikiwand.comphdish.com This phenomenon has been observed in various preparations, including cockroach axons and isolated frog and rat skeletal muscle fibers. nih.govnih.gov

Induction of Repetitive Firing

In addition to prolonging single action potentials, this compound also induces repetitive firing in neurons. researchgate.netnih.govwikipedia.orgnih.govwikiwand.comresearchgate.netmdpi.com This repetitive activity is a direct consequence of the altered NaV channel gating, particularly the slow activation at negative potentials and slow deactivation. researchgate.netnih.govnih.govnih.govresearchgate.net The persistent inward sodium current facilitated by this compound at hyperpolarizing potentials can lead to membrane depolarization reaching the threshold for firing multiple action potentials. researchgate.netnih.govnih.govnih.govresearchgate.net This effect has been documented in the central nervous system of insects and in studies on muscle fibers. wikipedia.orgnih.govwikiwand.com

Effects on Synaptic Transmission in Invertebrate and Vertebrate Models

This compound has been shown to affect synaptic transmission in both invertebrate and vertebrate models. mdpi.comresearchgate.netnih.govmedchemexpress.comwikiwand.commedchemexpress.comphdish.comnih.gov In insects, this compound blocks synaptic transmission in the central nervous system, contributing to prey paralysis. researchgate.netmdpi.comdoi.orgnovoprolabs.comresearchgate.netwikipedia.orgwikiwand.com This block is attributed to its action on voltage-gated sodium channels, which are crucial for neurotransmitter release at the synapse. researchgate.netmdpi.comdoi.orgnovoprolabs.comresearchgate.netwikipedia.orgwikiwand.com

Studies on vertebrate models, such as rat diaphragm, suggest that this compound can also affect neuromuscular transmission. researchgate.net While the exact mechanisms may differ between species and synapse types, the modulation of NaV channels is the underlying principle. researchgate.netnih.govmdpi.comdoi.orgnovoprolabs.comresearchgate.netwikipedia.orgnih.govmedchemexpress.comnih.govwikiwand.comontosight.ailukasiewicz.gov.plmedchemexpress.commedchemexpress.comevitachem.commedchemexpress.commedchemexpress.euexpasy.org Some research indicates potential pre- and postsynaptic effects in vertebrates. researchgate.net

Putative this compound Binding Sites on NaV Channels

While the precise binding site of this compound on voltage-gated sodium channels is not definitively known, its effects suggest an interaction that modifies channel gating, specifically inactivation. researchgate.netwikipedia.org Toxins that affect NaV channel inactivation often bind to receptor site 3. wikipedia.org This site is hypothesized to interact with acidic and hydrophobic residues and is involved in the conformational change required for inactivation. wikipedia.org this compound's ability to prevent or slow inactivation is consistent with an interaction at or near this modulatory site. novoprolabs.comwikipedia.orgwikiwand.comphdish.com Its unique effects on NaV channel currents suggest its binding site and mechanism may be distinct from other described peptide toxins. researchgate.net

Structure Activity Relationship Sar Studies of Poneratoxin

Correlation of Poneratoxin Conformation with Functional Activity

This compound is a 25-residue peptide with the amino acid sequence FLPLLILGSLLMTPPVIQAIHDAQR. wikipedia.org In an environment that mimics a lipid bilayer, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, this compound adopts a distinct V-shaped conformation. researchgate.netnih.gov This structure is characterized by a helix-turn-helix motif, consisting of two α-helices connected by a β-turn. wikipedia.orgwikiwand.com

The two α-helices are formed by residues 3–9 at the N-terminus and residues 17–24 at the C-terminus, linked by a β-turn at residues 11–16. wikipedia.orgwikiwand.com This V-shaped structure is stabilized by long-range hydrophobic interactions between specific amino acid side chains, including Ile6, Leu10, Pro15, and Leu17. researchgate.net The flexibility of the backbone is not uniform; the helical regions are more rigid, while the connecting turn exhibits greater flexibility. researchgate.net

The functional activity of this compound is highly dependent on this conformation. The toxin is stored in an inactive state under the acidic conditions of the ant's venom reservoir. wikipedia.org Upon injection into a target organism, the change to a more basic physiological pH, combined with the interaction with the cell membrane, triggers a conformational change that activates the toxin. wikipedia.orgwikiwand.com This active conformation is essential for its interaction with voltage-gated sodium channels, where it is thought to act as a "voltage-sensor trapping" molecule, preventing the channel from inactivating and thus prolonging action potentials. wikipedia.orgwikiwand.com

Influence of Amino Acid Residues on Binding and Potency

The N-terminal helix (residues 3-9: PLLILGS) is predominantly apolar, facilitating its interaction with the hydrophobic core of lipid bilayers. researchgate.net In particular, the bulky and highly hydrophobic phenylalanine at position 2 is thought to be important for penetrating uncharged lipid bilayers. researchgate.netwikipedia.org

The C-terminal helix (residues 17-25: IQAIHDAQR) is amphipathic, meaning it has both polar and non-polar faces. researchgate.netwikipedia.org This allows it to insert into the plasma membrane, with its hydrophobic residues interacting with the lipid core and its polar and charged residues exposed to the aqueous environment or interacting with the channel protein. wikipedia.org

Studies on natural analogs of this compound have highlighted the importance of specific residues in the C-terminal region for its potency. For instance:

An analog with an A23E substitution, which decreases the net positive charge and hydrophobicity of the C-terminus, showed an eight-fold reduction in potency. researchgate.netnih.govuniprot.org

Conversely, an analog with D22N and A23V substitutions, which increases the net positive charge and hydrophobicity, exhibited a nearly five-fold increase in potency. researchgate.netnih.govuniprot.org

These findings underscore the critical role of the C-terminal residues in modulating the toxin's activity. Specifically, the positively charged arginine and the non-polar alanine (B10760859) residues have been identified as essential for this compound's potency. wikipedia.org

Role of Hydrophobicity and Charge Distribution in Membrane Interaction

The distinct hydrophobic and charge characteristics of this compound are fundamental to its mechanism of action, which begins with its interaction with the cell membrane. The peptide's amphipathic nature is a driving force for its insertion into the plasma membrane. researchgate.netwikipedia.org

The molecule exhibits a clear separation of hydrophobic and hydrophilic regions. researchgate.netresearchgate.net The N-terminal helix is extremely hydrophobic and readily interacts with uncharged lipid bilayers, such as those composed of phosphatidylcholine. researchgate.netwikipedia.org This initial hydrophobic interaction is likely crucial for anchoring the toxin to the cell surface.

The C-terminal helix, being amphipathic and carrying a slight positive charge, is well-suited for interacting with negatively charged cell surfaces. researchgate.net This electrostatic interaction, coupled with the hydrophobic interactions of the N-terminal half, allows this compound to utilize two complementary modes of interaction to bind to its target membranes. researchgate.net The distribution of hydrophobic potential on the peptide's surface shows a clear segregation of hydrophobic (red) and hydrophilic (blue) areas, which aligns with the structure of a lipid bilayer, facilitating the peptide's insertion. researchgate.netwikipedia.org

This dual nature of hydrophobicity and charge distribution not only facilitates membrane binding but also orients the toxin in a manner that promotes its interaction with voltage-gated sodium channels embedded within the membrane. wikipedia.org

Effects of C-Terminal Modifications on Biological Activity

Modifications at the C-terminus of this compound have been shown to significantly impact its biological activity, further highlighting the importance of this region for the toxin's function.

One of the key modifications studied is C-terminal amidation. In many peptides, amidation increases stability and biological activity. However, in the case of this compound, a naturally occurring analog called glycyl-PoTx, which has an additional glycine (B1666218) residue at the C-terminus and lacks amidation, was found to have the same potency and efficacy as the amidated form. researchgate.netnih.govuniprot.org This suggests that C-terminal amidation is not a strict requirement for the activity of this compound on the NaV1.7 channel. uniprot.org

In contrast, substitutions of amino acids at the C-terminus that alter its charge and hydrophobicity have a profound effect on potency. researchgate.netnih.govmdpi.com As mentioned earlier, decreasing the net positive charge and hydrophobicity at the C-terminus through an A23E substitution drastically reduces potency. nih.govuniprot.org Conversely, increasing the net positive charge and hydrophobicity with D22N and A23V substitutions significantly enhances potency. nih.govuniprot.org These findings strongly indicate that the physicochemical properties of the C-terminal region are a major determinant of this compound's neurotoxic activity.

Table of this compound Analogs and Their Relative Potency

Analog Modification Change in C-terminal Properties Relative Potency
This compound (PoTx) - - 1x
Glycyl-PoTx Glycine extension, no amidation - 1x
A23E PoTx Alanine to Glutamic acid at position 23 Decreased positive charge and hydrophobicity ~0.125x
D22N; A23V PoTx Aspartic acid to Asparagine at 22; Alanine to Valine at 23 Increased positive charge and hydrophobicity ~5x

Synthetic Biology and Recombinant Expression of Poneratoxin

Chemical Synthesis Methodologies for Poneratoxin

The chemical synthesis of this compound, a 25-residue peptide neurotoxin, has been crucial for its structural and functional characterization. researchgate.netnih.govproteopedia.orgresearchgate.net The primary method employed for its synthesis is solid-phase peptide synthesis (SPPS) , a well-established technique for the stepwise assembly of amino acids into a peptide chain on a solid support. nih.govresearchgate.net

In a typical SPPS protocol for this compound, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is utilized. researchgate.netuq.edu.au This process involves the sequential coupling of α-amino and side-chain protected amino acids from the C-terminus to the N-terminus on a resin. nih.gov Each cycle of amino acid addition consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next protected amino acid. nih.gov After the complete assembly of the 25-amino acid sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed in a final deprotection step. nih.gov

The synthesized peptide, with the sequence FLPLLILGSLLMTPPVIQAIHDAQR-NH2, is then purified using methods like high-performance liquid chromatography (HPLC). researchgate.net Mass spectrometry is subsequently used to confirm the correct molecular mass of the synthesized this compound, which is theoretically 2757 Da. researchgate.net This synthetic this compound has been instrumental in raising polyclonal antibodies and for detailed structural studies using techniques like circular dichroism and nuclear magnetic resonance (NMR). researchgate.netnih.govproteopedia.orgresearchgate.net

The use of trifluoroacetic acid (TFA) in the purification process of synthetic peptides is common, but its removal is often necessary for biological assays as TFA salts can interfere with experimental results. novoprolabs.com

Table 1: Properties of Chemically Synthesized this compound

Property Value Reference
Amino Acid Sequence FLPLLILGSLLMTPPVIQAIHDAQR-NH2 researchgate.netnovoprolabs.com
Number of Residues 25 researchgate.netnih.govproteopedia.orgresearchgate.net
Theoretical Molecular Mass 2757 Da researchgate.net
Synthesis Method Solid-Phase Peptide Synthesis (SPPS) nih.govresearchgate.net
Purification Method High-Performance Liquid Chromatography (HPLC) researchgate.net

| Confirmation Method | Mass Spectrometry | researchgate.net |

Heterologous Expression Systems for this compound Production

The baculovirus expression system is a widely used platform for producing recombinant proteins in insect cells. This system has been successfully employed for the production of this compound. researchgate.netnih.govresearchgate.net The gene encoding this compound was engineered into recombinant baculoviruses, which were then used to infect insect cell lines, such as Spodoptera frugiperda (Sf21) cells. researchgate.netresearchgate.net

The expression of this compound in this system results in a biologically active toxin. researchgate.netnih.gov When expressed in insect cells, this compound was found to be associated with the cell membranes and was insoluble. researchgate.netresearchgate.net The recombinant toxin, similar to its synthetic counterpart, was soluble below pH 4.5. researchgate.netnih.govproteopedia.orgresearchgate.net

The production of recombinant this compound was confirmed through Western blot analysis using antithis compound serum. researchgate.netresearchgate.net The recombinant toxin was purified from the cell lysate using techniques such as Superdex column chromatography followed by reverse-phase HPLC. researchgate.netresearchgate.net Interestingly, the recombinant this compound exhibited a faster paralytic action on insect larvae compared to the chemically synthesized version. researchgate.netnih.govproteopedia.org Furthermore, the baculovirus engineered to produce this compound was shown to reduce the average survival time of the infected insect host by 25 hours compared to the unmodified virus, highlighting its potential as a bio-insecticide. researchgate.netnih.govukm.myresearchgate.net

Analysis of the recombinant this compound produced in the baculovirus system revealed an interesting modification. Mass spectrometry analysis showed that the recombinant toxin possessed an N-terminal 21-residue extension. researchgate.netnih.govresearchgate.netebi.ac.uk This extension is hypothesized to play a role in enhancing the stability of the recombinant toxin. researchgate.netnih.govresearchgate.netebi.ac.uk It may also contribute to stabilizing the membrane-bound state of the toxin, which is consistent with the observation that expressed this compound is attached to cell membranes. researchgate.netnih.govresearchgate.net

The presence of this N-terminal extension is a key difference between the recombinant and the chemically synthesized this compound and may account for the observed differences in their biological activity, such as the faster paralytic effect of the recombinant version. researchgate.netnih.gov

Baculovirus Expression Systems in Insect Cells

Development of this compound Analogs through Rational Design and Mutagenesis

The development of analogs of venom peptides, including those similar to this compound, through rational design and mutagenesis is a strategy employed to explore structure-function relationships and to develop new molecules with potentially enhanced or novel properties. uq.edu.auresearchgate.net While specific examples of rationally designed this compound analogs are not extensively detailed in the provided context, the principles of this approach are well-established for other venom peptides. uq.edu.au

Rational design involves making specific amino acid substitutions based on the known structure and function of the peptide. uq.edu.auresearchgate.net For instance, site-directed mutagenesis can be used to alter the coding sequence of the peptide, leading to the production of a modified protein with desired characteristics. uq.edu.au This approach has been used to create peptide analogs with altered selectivity for ion channels or improved stability. uq.edu.au The study of homologous peptides from other ant species, such as dinoponeratoxins from Dinoponera australis, which share sequence homology with this compound, can also inform the design of novel analogs. researchgate.net The creation of such analogs, followed by their chemical synthesis and functional testing, is a powerful tool for dissecting the molecular basis of toxin activity and for developing new therapeutic or insecticidal agents. researchgate.netmdpi.com

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Trifluoroacetic acid (TFA)

Poneratoxin As a Research Tool and Its Preclinical Research Applications

Utility as a Molecular Probe for Ion Channel Biology

Poneratoxin serves as a molecular probe due to its specific and potent interaction with voltage-gated sodium (NaV) channels. wikipedia.orgnovoprolabs.commdpi.comnih.govontosight.ai It modulates these channels by preventing their inactivation, leading to prolonged open states and repetitive firing of action potentials. wikipedia.orgnih.gov This effect is particularly pronounced in the central nervous system of insects. wikipedia.orgmdpi.com By altering the kinetics of NaV channels, this compound allows researchers to study the behavior of these channels under specific conditions and to understand the implications of their dysfunction. wikipedia.orgnih.gov Studies using this compound have revealed an interconversion between fast and slow gating modes of NaV channels in models such as frog skeletal muscle fibers. nih.gov This highlights its utility in dissecting the complex gating mechanisms of ion channels.

Applications in Neuropharmacological Research Models (e.g., in vitro, non-human in vivo)

In neuropharmacological research, this compound is utilized in both in vitro and non-human in vivo models to investigate its effects on neuronal activity and synaptic transmission. novoprolabs.comnih.govontosight.ainih.gov In insect models, this compound blocks synaptic transmission in the central nervous system, leading to paralysis. wikipedia.orgnovoprolabs.commdpi.comnih.govt3db.caresearchgate.net This effect is concentration-dependent and has been observed in studies involving the injection of purified this compound into insect larvae, resulting in paralysis. researchgate.net Beyond insects, this compound has also been shown to affect neuromuscular transmission in rat tissue, indicating its interaction with vertebrate sodium channels as well. t3db.ca Its ability to modulate voltage-gated sodium channels in both invertebrate and vertebrate systems makes it a valuable tool for comparative neuropharmacology and for understanding the evolutionary aspects of ion channel function. wikipedia.orgnih.gov Research exploring the effects of this compound on different NaV channel subtypes, including mammalian NaV1.7, further demonstrates its application in studying pain pathways. ontosight.airesearchgate.net

Research into Bio-insecticide Development and Mechanism

This compound's potent insecticidal activity has led to significant research into its potential as a bio-insecticide. wikipedia.orgresearchgate.netmdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net Its mechanism of action, targeting the insect nervous system, makes it a promising candidate for developing environmentally friendly pest control agents. wikipedia.orgnovoprolabs.commdpi.comnih.govt3db.caresearchgate.net

Impact on Insect Physiology and Survival

This compound exerts its insecticidal effects by disrupting the normal functioning of the insect nervous system. researchgate.netmdpi.comwikipedia.orgresearchgate.netresearchgate.net By preventing the inactivation of voltage-gated sodium channels, it causes hyperexcitation, leading to paralysis and ultimately death. wikipedia.orgnih.gov Studies have demonstrated that injection of this compound can paralyze insect larvae. researchgate.net Furthermore, research involving recombinant this compound delivered via baculoviruses has shown a reduction in the average survival time of insect hosts compared to those infected with unmodified virus. wikipedia.orgresearchgate.net This highlights the direct impact of this compound on insect survival.

Baculovirus-Mediated Delivery of this compound

A significant area of research involves the use of baculoviruses as a delivery system for this compound to enhance its efficacy as a bio-insecticide. researchgate.netmdpi.comwikipedia.orgresearchgate.net Baculoviruses are insect-specific viruses that can be engineered to express foreign genes, including toxins like this compound. wikipedia.orgresearchgate.netnih.govnih.gov By incorporating the gene encoding this compound into the baculovirus genome, researchers can create a recombinant virus that produces the toxin within the infected insect host. wikipedia.orgresearchgate.netnih.gov This approach aims to leverage the natural infection cycle of baculoviruses to deliver the toxin directly to target insect populations. wikipedia.orgresearchgate.netnih.gov Studies have shown that recombinant baculoviruses expressing this compound can lead to paralysis and reduced survival time in insect larvae, demonstrating the potential of this delivery method for bio-insecticide applications. wikipedia.orgresearchgate.net

Comparative Venomics and Phylogenetic Context of Poneratoxin

Poneratoxin in the Context of Paraponera clavata Venom Complexity

The venom of Paraponera clavata is a complex mixture containing various bioactive components, with this compound being the most abundant and well-studied peptide. mdpi.comresearchgate.net this compound is a 25-amino acid peptide that exerts its primary effect by modulating voltage-gated sodium channels. ontosight.aiwikipedia.orgt3db.ca Specifically, it prevents the inactivation of these channels, leading to prolonged action potentials and blocked synaptic transmission, particularly in the insect central nervous system. wikipedia.orgt3db.caresearchgate.net This action contributes significantly to the paralyzing effects observed in prey and the intense pain experienced by vertebrates upon envenomation. wikipedia.orgresearchgate.netresearchgate.net

Beyond this compound, P. clavata venom also contains other components, including a phospholipase A₂ (PLA₂) and peptides similar to ω-conotoxins, although the toxic activity of the latter requires further confirmation. mdpi.com The presence of these diverse molecules highlights the multifaceted nature of P. clavata venom, which has evolved for both defense against predators and the capture of prey. researchgate.netnih.gov Recent integrated proteomic and transcriptomic analyses have further revealed the complexity of this venom, identifying numerous components beyond this compound that remain to be fully characterized. mdpi.com

Comparison with Other Ant Venom Neurotoxins (e.g., Ectatomin (B1179307), Poneritoxins from Anochetus emarginatus)

Ant venoms exhibit a remarkable diversity in their peptide composition and pharmacological activities. mdpi.comresearchgate.net Comparing this compound to other ant venom neurotoxins, such as ectatomin from Ectatomma tuberculatum and poneritoxins from Anochetus emarginatus, reveals both similarities and notable differences in structure and function.

Ectatomin (Et-1), isolated from Ectatomma tuberculatum, is another potent neurotoxic peptide found in ant venoms. mdpi.com Unlike this compound, which is a linear peptide, ectatomin is a dimeric peptide composed of two homologous polypeptide chains linked by an inter-chain disulfide bond. researchgate.netwikipedia.orgproteopedia.org Each chain also contains an intra-chain disulfide bond, contributing to a hairpin structure. researchgate.netwikipedia.orgproteopedia.org In aqueous solution, ectatomin forms a four-alpha helix bundle. wikipedia.orgproteopedia.org Functionally, ectatomin acts as a voltage-gated calcium channel blocker and exhibits pore-forming activity in eukaryotic cells. mdpi.comnih.govmdpi.com This contrasts with this compound's primary target, voltage-gated sodium channels. ontosight.aiwikipedia.orgt3db.ca

Poneritoxins, found in the venom of Anochetus emarginatus, represent a distinct class of ant venom peptides. researchgate.netuq.edu.au These are typically monomeric peptides, some of which contain one or two disulfide bonds. researchgate.net The three-dimensional structure of poneritoxin Ae1a, a well-characterized poneritoxin, reveals a novel compact scaffold with a C-terminal β-hairpin connected to the N-terminal region via two disulfide bonds. researchgate.netuq.edu.aunih.gov Poneritoxins like Ae1a have been shown to inhibit human L-type voltage-gated calcium channels and exhibit insecticidal activity, often causing reversible paralysis in insects. researchgate.netuq.edu.aunih.govmdpi.com While both this compound and poneritoxins are neurotoxic and affect ion channels, they differ significantly in their primary molecular targets (sodium channels for this compound, calcium channels for poneritoxins) and structural features (linear vs. disulfide-rich peptides). ontosight.aiwikipedia.orgt3db.caresearchgate.netuq.edu.au

The following table summarizes some key differences between these ant venom neurotoxins:

FeatureThis compound (Paraponera clavata)Ectatomin (Ectatomma tuberculatum)Poneritoxins (Anochetus emarginatus)
StructureLinear peptide wikipedia.orgt3db.caDimeric peptide with disulfide bonds researchgate.netwikipedia.orgproteopedia.orgMonomeric peptides, some with disulfide bonds researchgate.netuq.edu.au
Primary TargetVoltage-gated sodium channels ontosight.aiwikipedia.orgt3db.caVoltage-gated calcium channels, pore-forming mdpi.comnih.govmdpi.comVoltage-gated calcium channels researchgate.netuq.edu.aunih.gov
Effect on InsectsParalysis, blocks synaptic transmission wikipedia.orgt3db.caresearchgate.netPore-forming, cytotoxic mdpi.comnih.govInsecticidal, often reversible paralysis researchgate.netuq.edu.aunih.govmdpi.com

Structural and Functional Diversity of Peptidic Toxins in Hymenopteran Venoms

Hymenopteran venoms, including those of ants, bees, and wasps, are rich sources of structurally and functionally diverse peptidic toxins. mdpi.comresearchgate.netunesp.brresearchgate.netnih.gov These peptides target a wide range of cellular molecules and physiological processes, reflecting the varied ecological roles of hymenopteran venoms in defense, predation, and communication. nih.govunesp.brnih.gov

The peptidic toxins found in hymenopteran venoms can be broadly classified based on their structural features and biological activities. Many ant venoms, for instance, are rich in short linear peptides, often with antimicrobial and insecticidal properties. nih.govresearchgate.netnih.govmdpi.com Examples include the ponericins from Neoponera goeldii, which exhibit antibacterial, hemolytic, and insecticidal activities. nih.govmdpi.com

In addition to linear peptides like this compound, hymenopteran venoms also contain peptides with more complex structures, stabilized by disulfide bonds. researchgate.netnih.govscienceopen.com These disulfide-rich peptides often target ion channels with high specificity. researchgate.netnih.gov As seen with poneritoxins, disulfide bonds can lead to unique three-dimensional folds, contributing to novel pharmacological properties. researchgate.netuq.edu.aunih.gov Other examples of disulfide-rich peptides in hymenopteran venoms include ectatomins and myrmexins, which can form protein heterodimers. researchgate.netscienceopen.com

The functional diversity of hymenopteran peptidic toxins is vast, encompassing effects on ion channels (sodium, calcium, potassium), cell membranes (cytolytic and pore-forming activity), and enzymatic targets (e.g., phospholipases). mdpi.commdpi.comwikipedia.orgproteopedia.orgunesp.brresearchgate.netnih.gov This functional breadth allows hymenopterans to effectively subdue prey, defend against predators and pathogens, and even engage in chemical communication. nih.govnih.gov

Evolutionary Significance of this compound within Formicidae and Hymenoptera

The evolution of venom, including specific toxins like this compound, is a significant aspect of the diversification of Formicidae and the broader order Hymenoptera. researchgate.netnih.govscienceopen.comnih.gov Hymenopteran venoms have evolved under various selective pressures related to their ecological roles, leading to a wide array of toxin compositions and functions across different species. nih.govunesp.brnih.gov

This compound, as a potent neurotoxin targeting voltage-gated sodium channels, likely evolved as a key component of Paraponera clavata's defensive and predatory strategy. researchgate.netnih.gov Its ability to modulate sodium channels in both vertebrates and invertebrates suggests a dual role in deterring predators and immobilizing insect prey. wikipedia.org The evolution of such a potent pain-inducing toxin is thought to have played a role in the ecological success and expansion of certain ant lineages. researchgate.netnih.gov

Studies on the evolutionary relationships of ant venom toxins suggest that neurotoxic peptides targeting sodium channels emerged early in the Formicidae lineage. nih.gov While this compound is a well-characterized example, related sequences have been detected in other ant subfamilies within the formicoid lineage, including Myrmicinae, Ectatomminae, and Myrmeciinae. nih.gov This indicates a shared evolutionary history for some sodium channel toxins within ants. However, the structural and functional variations observed among different ant neurotoxins, such as the differences between this compound, ectatomin, and poneritoxins, highlight instances of convergent evolution and diversification driven by specific ecological niches and prey/predator interactions. mdpi.comresearchgate.netuq.edu.aubiorxiv.org

The study of this compound and other hymenopteran venom peptides provides valuable insights into the molecular evolution of venom systems, illustrating how gene duplication, diversification, and structural innovation have led to the remarkable complexity and functional breadth of these natural biochemical arsenals. unesp.brpnas.org

Future Directions in Poneratoxin Research

Advanced Elucidation of Poneratoxin-Receptor Interactions

Future research aims to achieve a more detailed understanding of how this compound interacts with its primary molecular targets, particularly voltage-gated sodium channels (NaV). This compound is known to modulate NaV1.7 channels by lowering the voltage threshold for activation and inhibiting channel inactivation, leading to enhanced neuronal excitability and pain signaling medchemexpress.com. Despite this understanding, the precise binding site of this compound on NaV channels remains unknown researchgate.net. Advanced techniques are needed to map the specific residues and structural elements involved in the this compound-channel interaction. This includes utilizing techniques such as cryo-electron microscopy to visualize the complex structure, advanced electrophysiology to characterize kinetic and voltage-dependent effects in greater detail, and site-directed mutagenesis to identify critical amino acids on both the toxin and the channel. Understanding these interactions at an atomic level is crucial for rational drug design efforts.

Exploration of Novel this compound Analogs with Modified Selectivity

This compound is a 25-amino acid peptide, and natural analogs with structural differences have been identified in P. clavata venom, showing altered potency on NaV1.7 channels researchgate.net. For example, a natural analog with D22N and A23V substitutions showed increased potency compared to the original this compound researchgate.net. Future research will focus on exploring and developing novel synthetic this compound analogs. The goal is to modify the peptide's structure to enhance its selectivity for specific NaV subtypes or other potential targets, potentially reducing off-target effects and increasing therapeutic specificity. This involves peptide synthesis, structural modifications (e.g., amino acid substitutions, truncations, cyclization), and rigorous in vitro and in vivo pharmacological testing to evaluate the modified analogs' potency, efficacy, and selectivity profiles. The study of structure-activity relationships derived from these analogs will provide valuable insights for designing molecules with desired pharmacological properties.

A study identified that changes in the C-terminus of this compound caused a significant change in its potency researchgate.net. The table below illustrates the effect of different C-terminal modifications on this compound potency on NaV1.7 channels, highlighting the potential for analog development.

AnalogC-terminal ModificationChange in Potency vs. This compound (on NaV1.7)
This compoundOriginal1x
Glycyl-PoTxGlycyl pro-peptideSame potency and efficacy researchgate.net
A23E PoTxA23E substitutionEight-fold reduction researchgate.net
D22N; A23V PoTxD22N; A23V substitutionsNearly five-fold increase researchgate.net

Identification of Additional this compound Molecular Targets

While voltage-gated sodium channels, particularly NaV1.7, are well-established targets of this compound, future research should investigate the possibility of this compound interacting with additional molecular targets. Ant venoms are complex mixtures containing numerous peptides and proteins with diverse biological activities scielo.br. Although this compound is the most abundant component studied, other uncharacterized components exist in P. clavata venom mdpi.com. Exploring other potential targets, such as other ion channels (e.g., calcium or potassium channels), receptors, or enzymes, could reveal novel pharmacological effects and broaden the potential therapeutic applications of this compound or its derivatives. This requires comprehensive screening approaches using various cell lines and assay systems, as well as unbiased methods like proteomic target identification.

Potential for this compound-Inspired Rational Drug Design for Ion Channel Modulators

The detailed understanding of this compound's structure and mechanism of action on voltage-gated sodium channels makes it a valuable template for rational drug design. Future research will leverage this knowledge to design and synthesize novel molecules that mimic or modify this compound's activity. This involves using computational modeling and structural information to design peptides or small molecules with desired affinity and selectivity for specific ion channel subtypes. The aim is to develop novel ion channel modulators with potential therapeutic applications for conditions involving aberrant ion channel function, such as chronic pain, epilepsy, or arrhythmias. ontosight.ai. Venom-derived peptides, including those targeting ion channels, are increasingly recognized as promising leads for drug development nanion.de. High-throughput screening platforms are expected to accelerate the discovery and optimization of such this compound-inspired compounds nanion.de.

Q & A

Q. What are the structural and functional characteristics of poneratoxin, and how do they inform its neurotoxic mechanisms?

this compound (PoTx) is a 25-residue linear peptide (average mass ~2756 Da) isolated from the venom of the bullet ant Paraponera clavata. It modulates voltage-gated sodium (NaV) channels in vertebrates and invertebrates by inducing repetitive action potentials and blocking synaptic transmission in insect central nervous systems . Structural studies reveal that PoTx binds to NaV channels, causing a slow-activating sodium current that disrupts normal neuronal signaling . Methodologically, its neurotoxicity is validated via electrophysiological assays (e.g., patch-clamp) and insecticidal bioassays using recombinant baculovirus systems .

Q. How is this compound sourced and purified for experimental use?

this compound is extracted from P. clavata venom through manual dissection or electrical stimulation of venom glands. Venom is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized via mass spectrometry (MS) to confirm peptide identity and post-translational modifications (e.g., glycerylation, residue substitutions) . Researchers must account for geographical variations, as P. clavata colonies produce distinct PoTx isoforms (e.g., A23E, D22N A23V) with differing masses (2783–2814 Da) .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound’s bioinsecticidal potential, and how are they designed?

Key models include:

  • Insect CNS preparations : Isolated cockroach axons for electrophysiological recording of NaV channel modulation .
  • Recombinant expression systems : Baculovirus vectors engineered to express PoTx in insect hosts, enabling in vivo toxicity assessments .
  • Rodent models : Rats are used to study antinociceptive effects (e.g., blocking PoTx with pentapeptides like Any-GS) . Controls should include wild-type NaV channels and untreated cohorts to isolate PoTx-specific effects.

Q. How can researchers resolve contradictions in this compound activity data across studies?

Discrepancies often arise from:

  • Geographical variants : PoTx isoforms differ in NaV channel affinity and insecticidal efficacy (e.g., colony-specific isoforms in P. clavata) .
  • Analytical limitations : Use tandem MS (LC-MS/MS) and peptide sequencing to distinguish isoforms and post-translational modifications .
  • Species-specific responses : Validate findings across multiple insect orders (e.g., Lepidoptera vs. Diptera) to assess toxin universality .

Q. What advanced techniques are critical for characterizing this compound’s interaction with NaV channels?

  • Cryo-EM and molecular docking : To map PoTx binding sites on NaV channels .
  • Voltage-clamp fluorometry : To track conformational changes in NaV channels during toxin binding .
  • Circular dichroism (CD) : To correlate PoTx secondary structure (e.g., α-helical regions) with functional activity .

Q. How have recent advancements in genetic engineering impacted this compound research?

  • Recombinant production : Baculovirus-mediated expression allows scalable PoTx synthesis for bioinsecticide trials .
  • CRISPR-Cas9 editing : Used to create NaV channel mutants in model insects, revealing PoTx resistance mechanisms .
  • Synthetic biology : Design of peptide analogs with enhanced stability or species specificity .

Q. What methodological considerations are essential when integrating this compound findings into broader toxin research?

  • Comparative proteomics : Analyze venom profiles across ant subfamilies (e.g., Paraponerinae vs. Ponerinae) to identify evolutionary parallels .
  • Meta-analyses : Use systematic reviews to reconcile PoTx data with other neurotoxic peptides (e.g., spider or cone snail toxins) .
  • Ethical reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for venom datasets .

Methodological Resources

  • Analytical protocols : RP-HPLC and LC-MS/MS for venom fractionation .
  • In vivo models : Standardized insecticidal assays (e.g., LD50 calculations in Drosophila) .
  • Data repositories : Public archives (e.g., UniProt, VenomZone) for peptide sequences and functional annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.